molecular formula C17H20F4N6 B12266028 N-ethyl-4-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-methylpyrimidin-2-amine

N-ethyl-4-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-methylpyrimidin-2-amine

Cat. No.: B12266028
M. Wt: 384.4 g/mol
InChI Key: FHVSTGSOERIOFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-4-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-methylpyrimidin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds It contains multiple functional groups, including a pyridine ring, a piperazine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-methylpyrimidin-2-amine typically involves multiple steps:

    Formation of the Pyridine Ring:

    Formation of the Piperazine Ring: The piperazine ring is usually synthesized through the cyclization of appropriate diamines.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through condensation reactions involving appropriate amines and carbonyl compounds.

    Coupling Reactions: The final step involves coupling the pyridine, piperazine, and pyrimidine rings through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyridine ring, leading to the formation of dihydropyridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Dihydropyridine derivatives.

    Substitution: Substituted derivatives at the fluorine-substituted positions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biology, the compound is studied for its potential as a ligand for various biological targets. Its ability to interact with proteins and enzymes makes it a valuable tool in biochemical research.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. It has shown promise as a candidate for the development of new drugs, particularly in the treatment of neurological disorders and cancer.

Industry

In the industrial sector, the compound is used in the development of agrochemicals. Its ability to act as a pesticide or herbicide makes it valuable in agricultural applications.

Mechanism of Action

The mechanism of action of N-ethyl-4-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-methylpyrimidin-2-amine
  • N-ethyl-4-{4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-methylpyrimidin-2-amine

Uniqueness

The uniqueness of N-ethyl-4-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-methylpyrimidin-2-amine lies in its specific substitution pattern. The presence of the fluorine and trifluoromethyl groups imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications, particularly in drug development and agrochemicals.

Properties

Molecular Formula

C17H20F4N6

Molecular Weight

384.4 g/mol

IUPAC Name

N-ethyl-4-[4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-6-methylpyrimidin-2-amine

InChI

InChI=1S/C17H20F4N6/c1-3-22-16-24-11(2)8-14(25-16)26-4-6-27(7-5-26)15-13(18)9-12(10-23-15)17(19,20)21/h8-10H,3-7H2,1-2H3,(H,22,24,25)

InChI Key

FHVSTGSOERIOFP-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=CC(=N1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.